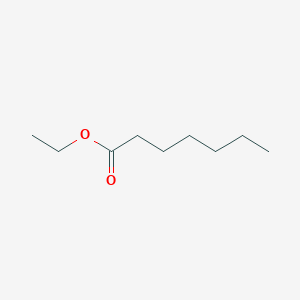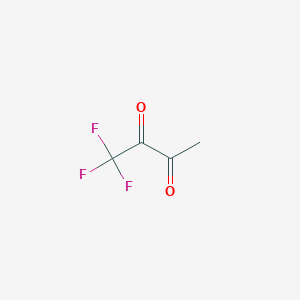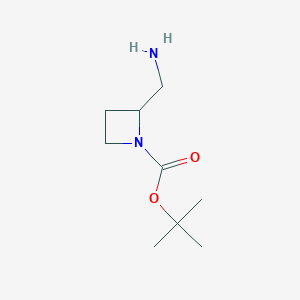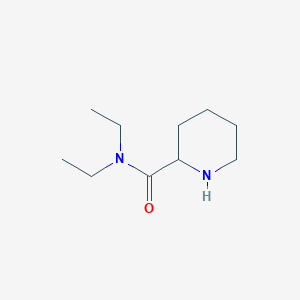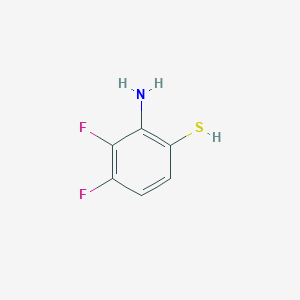
2-Amino-3,4-difluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4-difluorobenzenethiol (ADFBT) is a chemical compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. ADFBT is a thiol derivative of 2,3-difluoroaniline, and it is widely used in scientific research for its ability to interact with various biological molecules.
作用機序
2-Amino-3,4-difluorobenzenethiol interacts with biological molecules through the formation of covalent bonds with thiol groups. The thiol groups in biological molecules, such as proteins and enzymes, are essential for their function. 2-Amino-3,4-difluorobenzenethiol can react with these thiol groups and modify the structure and function of the biological molecules. This interaction can lead to the inhibition or activation of the biological molecules, depending on the specific molecule and the site of interaction.
Biochemical and Physiological Effects
2-Amino-3,4-difluorobenzenethiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, which is essential for the function of the nervous system. 2-Amino-3,4-difluorobenzenethiol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-Amino-3,4-difluorobenzenethiol has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using simple methods. It also has a high selectivity for thiol groups, making it a useful tool for the detection and modification of thiol-containing biomolecules. However, 2-Amino-3,4-difluorobenzenethiol also has some limitations. Its reactivity with thiol groups can lead to the modification of non-targeted molecules, leading to potential off-target effects. Additionally, the use of 2-Amino-3,4-difluorobenzenethiol in biological samples can be challenging due to its low solubility in water.
将来の方向性
There are several future directions for the use of 2-Amino-3,4-difluorobenzenethiol in scientific research. One potential direction is the development of new fluorescent probes for the detection of thiol-containing biomolecules. 2-Amino-3,4-difluorobenzenethiol can serve as a starting point for the synthesis of new compounds with improved properties, such as higher selectivity and sensitivity. Another direction is the development of new metal complexes for catalysis. 2-Amino-3,4-difluorobenzenethiol can be used as a ligand for the synthesis of new metal complexes with improved catalytic activity. Finally, 2-Amino-3,4-difluorobenzenethiol can be used as a building block for the synthesis of new organic compounds with potential biological activity.
Conclusion
In conclusion, 2-Amino-3,4-difluorobenzenethiol is a thiol derivative of 2,3-difluoroaniline that has gained significant attention in scientific research due to its ability to interact with various biological molecules. It has been used as a fluorescent probe, ligand, and building block for the synthesis of various organic compounds. 2-Amino-3,4-difluorobenzenethiol interacts with biological molecules through the formation of covalent bonds with thiol groups, leading to various biochemical and physiological effects. While 2-Amino-3,4-difluorobenzenethiol has several advantages for lab experiments, it also has some limitations. Finally, there are several future directions for the use of 2-Amino-3,4-difluorobenzenethiol in scientific research, including the development of new fluorescent probes, metal complexes, and organic compounds.
合成法
2-Amino-3,4-difluorobenzenethiol can be synthesized using various methods, including the reaction of 2,3-difluoroaniline with thiourea, followed by the addition of hydrochloric acid and sodium hydrosulfide. Another method involves the reaction of 2,3-difluoroaniline with carbon disulfide and sodium hydroxide, followed by the addition of hydrochloric acid and sodium hydrosulfide. These methods result in the formation of 2-Amino-3,4-difluorobenzenethiol as a yellow crystalline solid.
科学的研究の応用
2-Amino-3,4-difluorobenzenethiol has been extensively used in scientific research due to its ability to interact with various biological molecules. It has been used as a fluorescent probe for the detection of thiols, such as glutathione, in biological samples. 2-Amino-3,4-difluorobenzenethiol has also been used as a ligand in the synthesis of metal complexes for the development of new catalysts. Furthermore, it has been used as a building block for the synthesis of various organic compounds.
特性
CAS番号 |
131105-92-5 |
|---|---|
製品名 |
2-Amino-3,4-difluorobenzenethiol |
分子式 |
C6H5F2NS |
分子量 |
161.17 g/mol |
IUPAC名 |
2-amino-3,4-difluorobenzenethiol |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChIキー |
NAHBKMLDMIVFNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)F)N)S |
正規SMILES |
C1=CC(=C(C(=C1F)F)N)S |
同義語 |
Benzenethiol, 2-amino-3,4-difluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



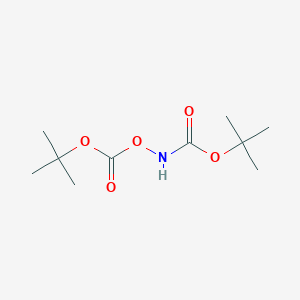
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
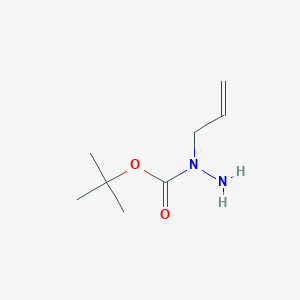
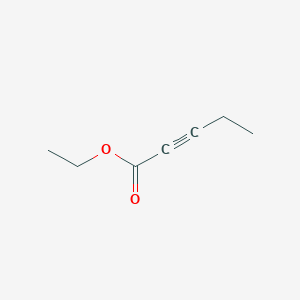
![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)
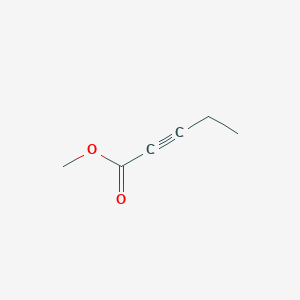
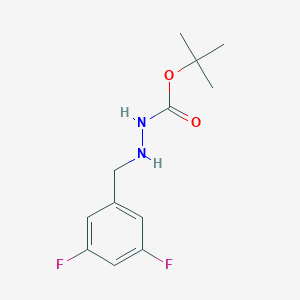
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
